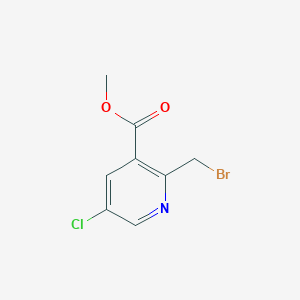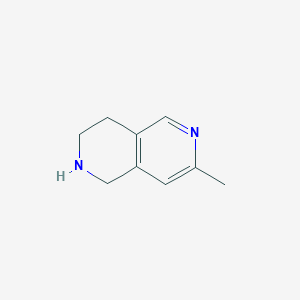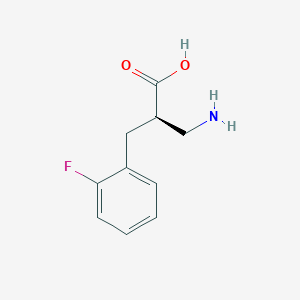
Boc-DL-Cys(Trt)-DL-Pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Cys(Trt)-Pro-OH, also known as N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine-L-proline, is a compound used in peptide synthesis. It is a derivative of cysteine and proline, two amino acids that play crucial roles in protein structure and function. The compound is protected by tert-butoxycarbonyl (Boc) and trityl (Trt) groups, which prevent unwanted reactions during synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys(Trt)-Pro-OH typically involves the protection of cysteine and proline followed by coupling the protected amino acids. The process begins with the protection of the cysteine thiol group using a trityl group and the amino group using a Boc group. Proline is also protected with a Boc group. The protected cysteine and proline are then coupled using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a suitable solvent like DMF (dimethylformamide) .
Industrial Production Methods
Industrial production of Boc-Cys(Trt)-Pro-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
Boc-Cys(Trt)-Pro-OH undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Boc and Trt protecting groups can be removed under acidic conditions to reveal the free amino and thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc and Trt groups.
Major Products Formed
Oxidation: Formation of cystine through disulfide bonds.
Reduction: Regeneration of free cysteine thiol groups.
Deprotection: Free cysteine and proline amino acids.
科学的研究の応用
Boc-Cys(Trt)-Pro-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the study of peptide-protein interactions.
Biology: In the synthesis of peptides for studying biological processes and protein functions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
作用機序
The mechanism of action of Boc-Cys(Trt)-Pro-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Trt groups protect the reactive amino and thiol groups during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the protecting groups are removed to reveal the functional groups necessary for the peptide’s biological activity .
類似化合物との比較
Similar Compounds
Fmoc-Cys(Trt)-Pro-OH: Similar to Boc-Cys(Trt)-Pro-OH but uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-Cys(Trt)-OH: A simpler compound without the proline residue, used in peptide synthesis.
Boc-Pro-OH: Proline protected with a Boc group, used in peptide synthesis.
Uniqueness
Boc-Cys(Trt)-Pro-OH is unique due to its dual protection of cysteine and proline, allowing for selective deprotection and functionalization in peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins.
特性
分子式 |
C32H36N2O5S |
|---|---|
分子量 |
560.7 g/mol |
IUPAC名 |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H36N2O5S/c1-31(2,3)39-30(38)33-26(28(35)34-21-13-20-27(34)29(36)37)22-40-32(23-14-7-4-8-15-23,24-16-9-5-10-17-24)25-18-11-6-12-19-25/h4-12,14-19,26-27H,13,20-22H2,1-3H3,(H,33,38)(H,36,37) |
InChIキー |
ISBXFOHTCFATDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCCC4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


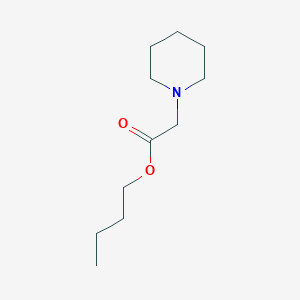
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)
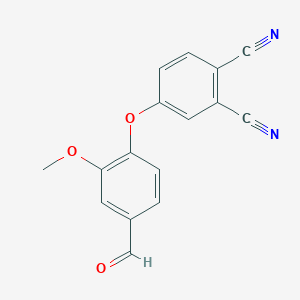
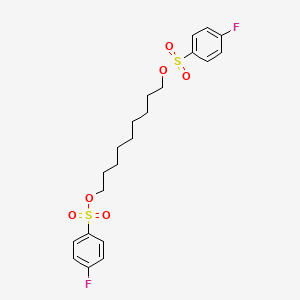
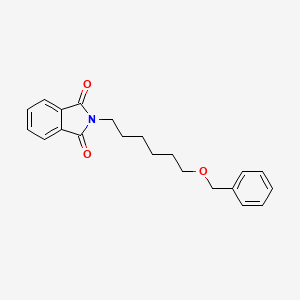

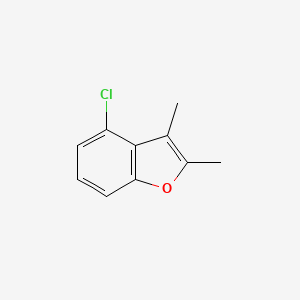

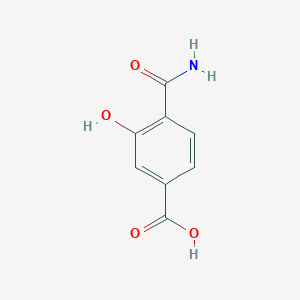
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)
